

Commercial Availability and Research Applications of Avanafil-d4: A Technical Guide

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Compound of Interest

Compound Name: Avanafil-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Avanafil-d4**, a deuterated stable isotope-labeled internal standard for the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on supplier information, technical specifications, and its critical role in bioanalytical studies.

Introduction to Avanafil and the Role of Deuterated Internal Standards

Avanafil is a selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[1] Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection upon sexual stimulation.[2][3]

In drug development and clinical research, the accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used bioanalytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as **Avanafil-d4**, is the gold standard in LC-MS/MS-based bioanalysis.[4] Deuterated standards exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring they co-elute

chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.

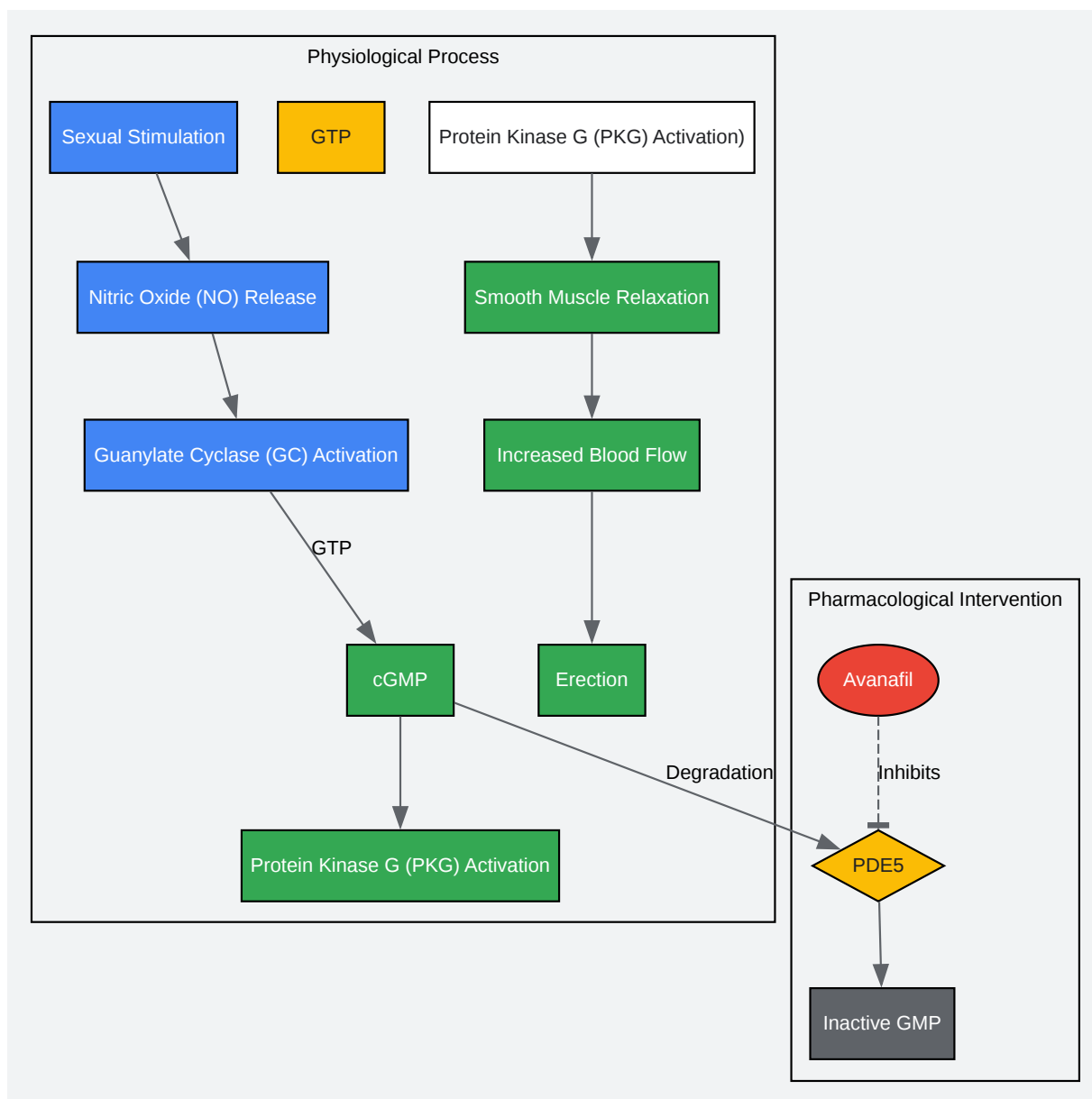
Commercial Availability and Technical Specifications

Avanafil-d4 is commercially available from several reputable suppliers of research chemicals and reference standards. While specific formulations and concentrations may vary, it is typically supplied as a solid. The following table summarizes key technical data for **Avanafil-d4** and its unlabeled counterpart, Avanafil, from various suppliers.

Supplier/Product	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Avanafil-d4					
Simson Pharma Limited	330784-47-9 (Unlabeled)	C ₂₃ H ₂₂ D ₄ ClN ₇ O ₃	487.98	High Purity	Accompanied by Certificate of Analysis.[5]
BDG Synthesis	330784-47-9 (Unlabeled)	C ₂₃ H ₂₂ D ₄ ClN ₇ O ₃	487.975	>98% (HPLC)	Certificate of Analysis provided.[6]
Cerilliant	2012598-68-2	C ₂₃ H ₂₂ D ₄ ClN ₇ O ₃	487.97	Not Specified	Certificate of Analysis available.[7]
Pharmaffiliates	2012598-68-2	C ₂₃ H ₂₂ D ₄ ClN ₇ O ₃	487.98	High Purity	Stable isotope labeled.[8]
Avanafil					
ChemicalBook Suppliers	330784-47-9	C ₂₃ H ₂₆ ClN ₇ O ₃	483.95	99% to 99.5%	Various suppliers listed.[9]
Chengdu Yuyang	Not Specified	Not Specified	Not Specified	≥98%	For Avanafil intermediates.[10]

Signaling Pathway of Avanafil

Avanafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates the mechanism of action of Avanafil.



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Mechanism of action of Avanafil in the NO/cGMP pathway.

Experimental Protocol: Bioanalytical Method for Avanafil Quantification

The following is a representative experimental protocol for the quantification of Avanafil in a biological matrix (e.g., plasma) using **Avanafil-d4** as an internal standard by LC-MS/MS. This protocol is based on established methods for similar analytes and general principles of bioanalytical method validation.^{[11][12]}

4.1. Materials and Reagents

- Avanafil reference standard
- **Avanafil-d4** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank biological matrix (e.g., human plasma)

4.2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and **Avanafil-d4** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Avanafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the **Avanafil-d4** stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.

4.3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of the **Avanafil-d4** internal standard working solution.

- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4.4. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Avanafil and **Avanafil-d4**.

4.5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of selectivity, sensitivity, matrix effect, linearity, precision, accuracy, recovery, and stability.[4]

Visualizations of Experimental Workflow and Logical Relationships

5.1. Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical study utilizing **Avanafil-d4**.

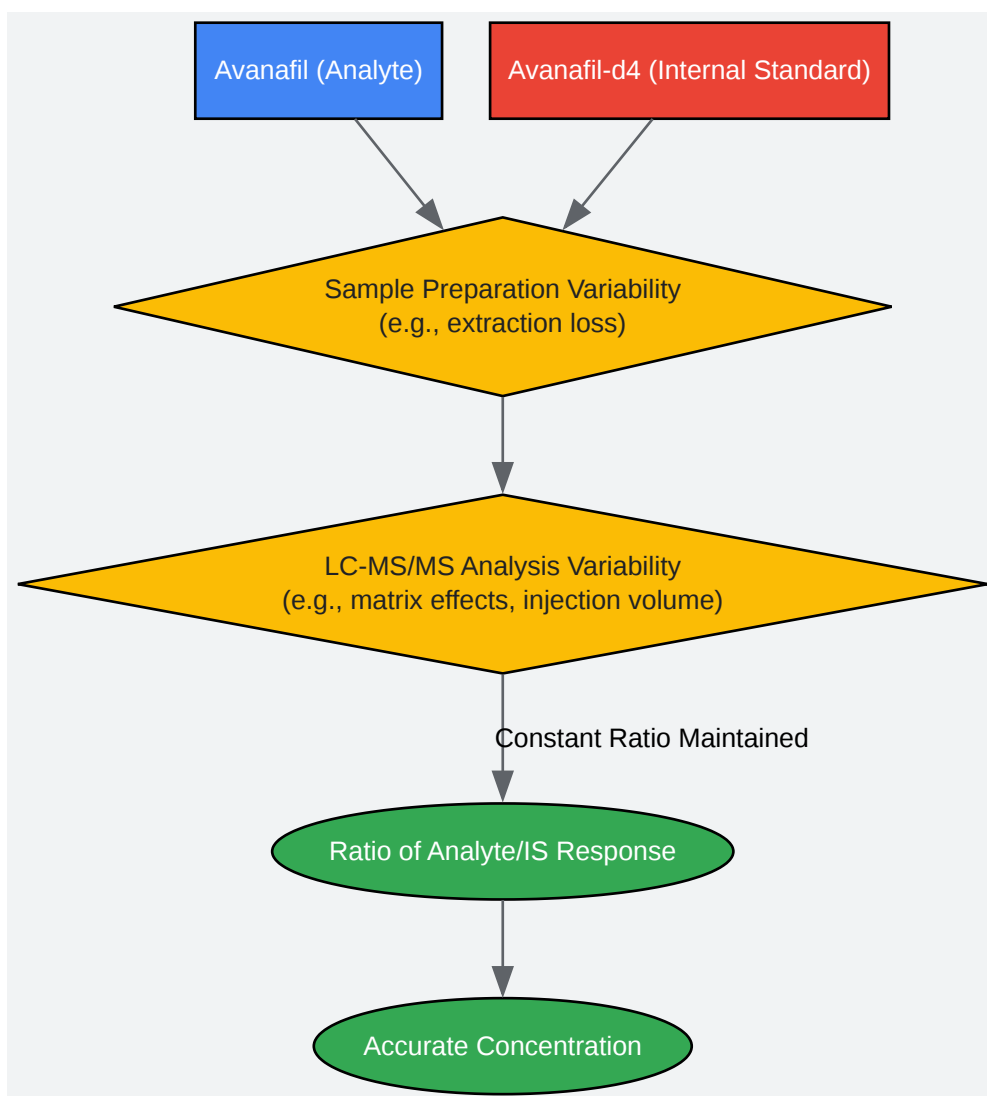


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Bioanalytical workflow for Avanafil quantification.

5.2. Logical Relationship of Deuterated Internal Standard in Quantitative Analysis

The diagram below explains the logical principle of using a deuterated internal standard to ensure accurate quantification.



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Principle of using a deuterated internal standard.

Conclusion

Avanafil-d4 is readily available from commercial suppliers and serves as an indispensable tool for the accurate and precise quantification of Avanafil in research and development settings. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for generating reliable pharmacokinetic and other quantitative data. This guide provides a foundational understanding of its commercial availability, technical specifications, and application in a typical research workflow, alongside a clear depiction of its role in the context of Avanafil's mechanism of action. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their chosen supplier for detailed purity and isotopic enrichment information.

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